Species-Specific 11β-HSD2 Inhibition: Isobavachalcone as the Most Potent Inhibitor of Rat 11β-HSD2
In a direct comparative screening of 11 chalcones evaluated in microsomal assays, isobavachalcone demonstrated the most potent inhibition of rat 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) with an IC50 value of 6.82 μM [1]. This was 2.3-fold more potent than licochalcone A against rat enzyme (IC50 = 15.62 μM), and 10.6-fold more potent than 4-hydroxychalcone (IC50 = 72.26 μM). Notably, the species-specificity of inhibition is striking: licochalcone A was the most potent inhibitor of human 11β-HSD2 (IC50 = 15.62 μM), whereas isobavachalcone exhibited substantially weaker activity against the human isoform (IC50 = 38.33 μM) [1]. The 5.6-fold difference between rat and human enzyme inhibition by isobavachalcone highlights its unique species-dependent pharmacological profile.
| Evidence Dimension | Inhibition of 11β-HSD2 enzyme activity |
|---|---|
| Target Compound Data | Isobavachalcone: rat 11β-HSD2 IC50 = 6.82 μM; human 11β-HSD2 IC50 = 38.33 μM |
| Comparator Or Baseline | Licochalcone A: rat IC50 = 15.62 μM; human IC50 = 15.62 μM; 4-Hydroxychalcone: rat IC50 = 72.26 μM; Bavachalcone: human IC50 ≈ 25-30 μM |
| Quantified Difference | 2.3-fold more potent than licochalcone A on rat enzyme; 5.6-fold more potent on rat versus human enzyme |
| Conditions | Microsomal assay; 11 chalcones tested; noncompetitive/mixed inhibition mechanism confirmed |
Why This Matters
Researchers studying rodent models of glucocorticoid-related pathology should select isobavachalcone for maximal target engagement, whereas human translational studies may require alternative chalcones with complementary species selectivity.
- [1] Lin H, Ge RS, et al. Chalcones from plants cause toxicity by inhibiting human and rat 11β-hydroxysteroid dehydrogenase 2: 3D-quantitative structure-activity relationship (3D-QSAR) and in silico docking analysis. Food Chem Toxicol. 2024;184:114419. View Source
